molecular formula C19H15ClF3N3O2 B6508429 2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 900288-69-9

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No. B6508429
CAS RN: 900288-69-9
M. Wt: 409.8 g/mol
InChI Key: ITNNADPRVNVOJZ-UHFFFAOYSA-N
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Description

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol, also known as 2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol (ACEP), is a compound that has been studied for its potential medicinal applications. ACEP is a heterocyclic compound, meaning it contains a ring structure of alternating single and double bonds, and is composed of five different atoms: carbon, nitrogen, oxygen, chlorine and fluorine. ACEP has been studied for its potential to act as a potential therapeutic agent for a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of ACEP is not yet fully understood. However, it is believed that ACEP acts by targeting certain proteins, enzymes, and receptors in the body. It is believed that ACEP can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ACEP may also be able to target certain receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). Additionally, ACEP may be able to modulate the activity of certain proteins, such as NF-κB and STAT3.
Biochemical and Physiological Effects
ACEP has been shown to possess a variety of biochemical and physiological effects. ACEP has been shown to possess anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, ACEP has been shown to possess anti-cancer properties, as well as the potential to modulate the activity of certain proteins, enzymes, and receptors in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using ACEP in laboratory experiments is its ability to target certain proteins, enzymes, and receptors in the body. Additionally, ACEP is relatively stable and can be synthesized using a variety of methods. However, there are some limitations to using ACEP in laboratory experiments. For example, ACEP is not soluble in water, making it difficult to use in certain experiments. Additionally, ACEP is a heterocyclic compound, meaning it is composed of five different atoms, which can make it difficult to synthesize in certain solvents.

Future Directions

Given the potential therapeutic applications of ACEP, there are a variety of future directions that could be explored. These include further research into the mechanism of action of ACEP, as well as the development of new and improved methods of synthesis. Additionally, further research into the potential therapeutic applications of ACEP could be explored, such as its potential to act as an anti-cancer, anti-inflammatory, anti-oxidative, and anti-microbial agent. Finally, further research into the potential side effects of ACEP could be explored, as well as the potential for ACEP to interact with other drugs and compounds.

Synthesis Methods

ACEP can be synthesized through a variety of methods. The most common method is called the Biginelli reaction, which involves the reaction of an aldehyde, a β-diketone, and a primary amine in the presence of an acid catalyst. This method has been used to synthesize ACEP in both aqueous and organic solvents. Other methods of synthesis include the use of the Ugi reaction, the multicomponent reaction, and the Diels-Alder reaction.

Scientific Research Applications

ACEP has been studied for its potential to act as a therapeutic agent for a variety of diseases. ACEP has been shown to possess anti-cancer properties, with potential applications in the treatment of several types of cancer, including breast cancer, ovarian cancer, and colorectal cancer. ACEP has also been studied for its potential to act as an anti-inflammatory and anti-oxidative agent, with potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, ACEP has been studied for its potential to act as an anti-microbial agent, with potential applications in the treatment of a variety of infectious diseases.

properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O2/c1-2-28-12-7-8-13(14(27)9-12)16-15(10-3-5-11(20)6-4-10)17(19(21,22)23)26-18(24)25-16/h3-9,27H,2H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNNADPRVNVOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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